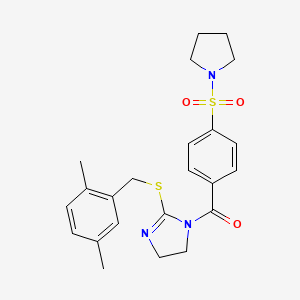
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also referred to as L18902 , is a complex organic molecule that has attracted attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H17ClN2S, and it has a molecular weight of approximately 256.8 g/mol. The structure features a thioether linkage and an imidazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClN2S |
| Molecular Weight | 256.8 g/mol |
| Purity | 95% |
| CAS Number | 1351596-12-7 |
| IUPAC Name | 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride |
The precise mechanisms of action for this compound remain under investigation; however, its structural components suggest several potential pathways:
- Nitric Oxide Synthase Inhibition : Similar compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation and tumorigenesis .
- Interaction with Biological Targets : The imidazole moiety can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence signaling pathways related to inflammation and cell proliferation.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that imidazole derivatives can possess antimicrobial activity, which may be relevant for developing new antibiotics .
- Anti-inflammatory Effects : By inhibiting iNOS, the compound may reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, thus exerting anti-inflammatory effects .
- Potential Antitumor Activity : The modulation of nitric oxide levels can influence tumor growth dynamics, suggesting a potential role in cancer treatment strategies.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and inhibition of metabolic processes .
- Inflammation Model Research : In an animal model of inflammation, administration of similar imidazole compounds resulted in decreased levels of inflammatory markers and improved clinical outcomes .
- Cell Proliferation Studies : Research found that certain derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis through nitric oxide-mediated pathways .
特性
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-5-6-18(2)20(15-17)16-30-23-24-11-14-26(23)22(27)19-7-9-21(10-8-19)31(28,29)25-12-3-4-13-25/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAMDAYLOUUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














